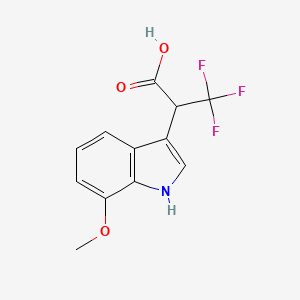
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid: is a synthetic organic compound that features a trifluoromethyl group and an indole moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific research fields. The indole structure is known for its biological activity and is a common scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 7-methoxyindole and 3,3,3-trifluoropropanoic acid.
Reaction Conditions: The reaction involves the formation of a carbon-carbon bond between the indole and the trifluoropropanoic acid. This can be achieved through a Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Alcohol derivatives of the propanoic acid.
Substitution Products: Various substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing indole and trifluoromethyl groups.
Biology:
Biological Activity: The indole moiety is known for its biological activity, and derivatives of this compound may exhibit antiviral, anticancer, and anti-inflammatory properties.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid: The position of the methoxy group is different, potentially leading to variations in activity and properties.
Uniqueness: The presence of the 7-methoxy group in 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid distinguishes it from other similar compounds. This structural feature can influence the compound’s binding affinity to biological targets and its overall reactivity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-8-4-2-3-6-7(5-16-10(6)8)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRASBHVUOLYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














